[(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine
Description
[(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine is an organic compound that features a bromine atom, a methyl group, and an isopropylamine group attached to a benzyl ring
Properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLIGEBJLFPNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine typically involves the bromination of 2-methylbenzoic acid to form 5-bromo-2-methylbenzoic acid . This intermediate is then subjected to a series of reactions, including reduction and amination, to introduce the isopropylamine group.
Industrial Production Methods: Industrial production methods for this compound often involve the use of cost-effective and scalable processes. For example, the bromination step can be carried out using liquid bromine and a catalyst such as Fe3+ in water as a solvent . The subsequent steps involve standard organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: [(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
(5-bromo-2-methylphenyl)methylamine serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation to form ketones or aldehydes.
- Reduction reactions that can convert bromine to hydrogen.
- Substitution reactions , where the bromine atom can be replaced with other functional groups.
This versatility makes it valuable in developing new compounds in medicinal chemistry and materials science.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic properties:
- Drug Development: It is being explored as a precursor for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders and cancer therapies.
Research indicates that (5-bromo-2-methylphenyl)methylamine may exhibit various biological activities:
- Antimicrobial Properties: Preliminary studies suggest it may be effective against certain bacterial strains.
Industrial Applications
In the chemical industry, this compound is utilized in producing fine chemicals and pharmaceuticals due to its reactivity and ability to undergo diverse chemical transformations.
Comparison with Related Compounds
| Compound Name | Application | Unique Features |
|---|---|---|
| (5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | Synthesis of antidiabetic agents | Contains fluorine for enhanced biological activity |
| 5-Bromo-2-methylbenzoic acid | Intermediate in organic synthesis | Used in various chemical reactions |
Case Studies and Research Findings
Several studies have focused on the applications of (5-bromo-2-methylphenyl)methylamine:
-
Antimicrobial Studies:
- A study demonstrated effectiveness against Gram-positive bacteria, suggesting potential for antibiotic development.
-
Anticancer Research:
- In vitro assays showed cytotoxic effects on cancer cell lines (e.g., MCF7 and A549), with IC50 values indicating moderate potency compared to established chemotherapeutics.
-
Mechanistic Insights:
- Investigations revealed that the compound may induce apoptosis in cancer cells through caspase pathway activation.
Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against selected strains | |
| Cytotoxicity | Significant effects on cancer cell lines | |
| Enzyme Inhibition | Potential modulation observed |
Mechanism of Action
The mechanism of action of [(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Used in the synthesis of antidiabetic agents.
5-Bromo-2-methylbenzoic acid: An intermediate in the synthesis of various organic compounds.
Uniqueness: [(5-bromo-2-methylphenyl)methyl](propan-2-yl)amine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis highlight its versatility and importance in scientific research.
Biological Activity
(5-Bromo-2-methylphenyl)methylamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. The presence of a bromine atom on the phenyl ring and the isopropylamine moiety allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom enhances its reactivity, allowing it to form hydrogen bonds and electrostatic interactions with target sites. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Biological Activity Overview
Research has indicated that (5-bromo-2-methylphenyl)methylamine may exhibit several biological activities, including:
- Antihyperglycemic Effects : As an intermediate in the synthesis of SGLT2 inhibitors, it has shown potential in lowering blood glucose levels .
- Neuropharmacological Potential : Its structural analogs have been investigated for their effects on neurological disorders, suggesting similar potential for this compound .
- Enzyme Interaction : The compound has been utilized in biochemical assays to study enzyme interactions, particularly in relation to metabolic pathways.
1. Synthesis and Evaluation
A study conducted by Gao et al. (2010) highlighted the synthesis of various derivatives of (5-bromo-2-methylphenyl)methylamine, evaluating their biological activities through in vitro assays. The results indicated that modifications to the bromine substituent significantly affected the compounds' potency against specific targets .
2. Structure-Activity Relationship (SAR)
Research on SAR has demonstrated that variations in the alkyl substituents on the amine group can lead to significant changes in biological activity. For example, compounds with larger alkyl groups exhibited improved binding affinities and metabolic stability compared to their smaller counterparts .
| Compound Variant | EC50 (nM) | Metabolic Stability | Binding Affinity |
|---|---|---|---|
| Original Compound | 620 | Moderate | High |
| Isopropyl Derivative | 330 | High | Very High |
| Ethyl Derivative | 450 | Low | Moderate |
3. Pharmacokinetic Studies
In vivo pharmacokinetic studies have shown that after administration, (5-bromo-2-methylphenyl)methylamine displays a moderate clearance rate, indicating a potential for therapeutic use with appropriate dosing strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
